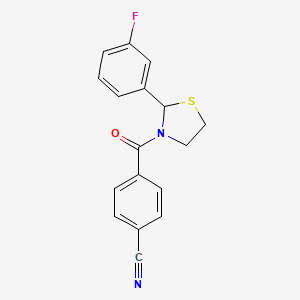
4-(2-(3-Fluorophenyl)thiazolidine-3-carbonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(3-Fluorophenyl)thiazolidine-3-carbonyl)benzonitrile is a synthetic organic compound with the molecular formula C17H13FN2OS. It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
The synthesis of 4-(2-(3-Fluorophenyl)thiazolidine-3-carbonyl)benzonitrile typically involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiazolidine ring. This intermediate is then reacted with 4-cyanobenzoyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
化学反应分析
4-(2-(3-Fluorophenyl)thiazolidine-3-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
科学研究应用
4-(2-(3-Fluorophenyl)thiazolidine-3-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(2-(3-Fluorophenyl)thiazolidine-3-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and cancer .
相似化合物的比较
4-(2-(3-Fluorophenyl)thiazolidine-3-carbonyl)benzonitrile can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Exhibits antimicrobial activity.
Thiazolidine-2-thione: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
生物活性
4-(2-(3-Fluorophenyl)thiazolidine-3-carbonyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antifungal, and antiviral activities, supported by relevant research findings and case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a thiazolidine moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound.
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, it targets the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. In vitro studies demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including HT-29 and A-549, with IC50 values ranging from 13.56 to 17.8 μM .
- Apoptosis Induction : Flow cytometric analyses revealed that treatment with the compound increased apoptosis in cancer cells, evidenced by elevated levels of pro-apoptotic markers such as BAX and reduced levels of anti-apoptotic markers like Bcl-2 .
| Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| HT-29 | 13.56 | Increased from 3.1% to 31.4% |
| A-549 | 17.8 | Not specified |
Antifungal Activity
The antifungal properties of thiazolidine derivatives are also noteworthy. Research indicates that compounds with similar structural features have demonstrated efficacy against various fungal strains.
- Case Study : In a recent study, thiazolidine derivatives were tested against Candida albicans and Aspergillus niger. The results showed that certain analogs had minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents, suggesting a promising avenue for developing new antifungal therapies .
Antiviral Activity
The antiviral potential of this compound has been explored in the context of viral infections.
- Mechanism : The compound has been associated with inhibition of viral replication through interference with viral entry mechanisms or replication processes in host cells. Studies have shown that modifications at specific positions on the thiazolidine ring can enhance antiviral activity against viruses such as HIV and Hepatitis C .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.
属性
IUPAC Name |
4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-15-3-1-2-14(10-15)17-20(8-9-22-17)16(21)13-6-4-12(11-19)5-7-13/h1-7,10,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZKWBZETQTBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=C(C=C2)C#N)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














